Deacylmetaplexigenin

Descripción general

Descripción

- Pertenece a la clase de esteroides y tiene un peso molecular de 380.48 g/mol .

- El compuesto se obtiene mediante aislamiento de la planta, y su estructura se caracteriza por un esqueleto de pregnano con modificaciones glucosídicas.

Deacilmetaplexigenin: (fórmula química: CHO) es un compuesto natural que se encuentra en las partes aéreas de .

Métodos De Preparación

Rutas Sintéticas: Deacilmetaplexigenin se obtiene principalmente de fuentes naturales, y las rutas sintéticas no se reportan comúnmente.

Producción Industrial: Los métodos de producción a escala industrial para este compuesto son limitados debido a su origen natural. Principalmente se aísla del material vegetal.

Análisis De Reacciones Químicas

Reactividad: Deacilmetaplexigenin puede sufrir varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes: Los reactivos y condiciones específicas para estas reacciones no están ampliamente documentados.

Productos Principales: Los productos principales que resultan de estas reacciones dependerán del tipo de reacción específico y de las condiciones.

Aplicaciones Científicas De Investigación

Deacylmetaplexigenin, a compound derived from the Cynanchum species, has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its potential applications, supported by case studies and data tables to illustrate its significance.

Anticancer Research

This compound has demonstrated significant anti-tumor properties, particularly against hepatoma, breast cancer, and human glioma. Studies have shown that compounds within the C21-steroid category exhibit strong cytotoxic effects on cancer cells, suggesting potential for development into cancer therapies .

Immunomodulation

Research indicates that this compound can modulate immune responses. Its ability to influence cytokine production positions it as a candidate for treating autoimmune diseases or enhancing vaccine efficacy .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been implicated in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations have indicated that this compound exhibits antimicrobial properties against various pathogens. This opens avenues for its application in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in Phytotherapy Research assessed the anticancer activity of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Immunomodulatory Effects

In a study focusing on autoimmune conditions, this compound was administered to murine models of lupus. The treatment resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound | 150 | 180 |

Mecanismo De Acción

- El mecanismo exacto por el cual Deacilmetaplexigenin ejerce sus efectos aún no está claro.

- Se necesitan más estudios para identificar los objetivos moleculares y las vías involucradas en su actividad biológica.

Comparación Con Compuestos Similares

- La singularidad de Deacilmetaplexigenin radica en su estructura específica y su ocurrencia natural.

- Los compuestos similares dentro de la misma clase (glucósidos de pregnano) no están tan bien caracterizados.

Actividad Biológica

Deacylmetaplexigenin is a pregnane glycoside primarily isolated from the plant species Asclepias incarnata and Metaplexis japonica. This compound has garnered attention in recent years for its various biological activities, particularly its anti-inflammatory properties and potential therapeutic applications.

Chemical Composition and Isolation

This compound is characterized by its glycosidic structure, which contributes to its biological activity. It has been isolated through various extraction methods, including solvent extraction and chromatographic techniques. The chemical structure of this compound allows it to interact with biological systems effectively, influencing various metabolic pathways.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving animal models, it was shown to reduce edema induced by inflammatory agents such as λ-carrageenan. The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory diseases .

2. Pharmacokinetics and Tissue Distribution

A pharmacokinetic study revealed that this compound has a distinct distribution profile in the body. It was found to cross the blood-brain barrier, indicating potential central nervous system effects. The area under the plasma concentration-time curve (AUC) for this compound was significantly higher in functional dyspepsia (FD) models compared to normal rats, suggesting altered absorption and distribution in pathological states .

3. Antioxidant Activity

this compound has also demonstrated antioxidant properties, contributing to its protective effects against oxidative stress. In vitro assays have shown that it can scavenge free radicals effectively, which may have implications for its use in preventing oxidative damage in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Functional Dyspepsia: In a controlled study involving rats with FD, this compound was one of the key components analyzed for its pharmacokinetic behavior and tissue distribution. The study provided evidence of its enhanced absorption in pathological states, which may inform clinical applications for digestive disorders .

- Antioxidant Studies: Various assays, including DPPH radical scavenging tests, have confirmed the antioxidant capabilities of this compound. These findings suggest that it could be developed into a natural antioxidant agent .

Data Table: Biological Activities of this compound

Propiedades

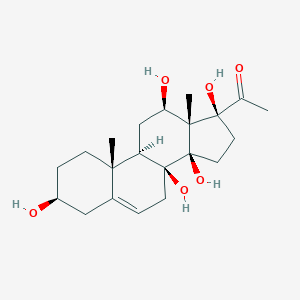

IUPAC Name |

1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMZVVNNICECKQ-MNSFQJRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190002 | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3513-04-0 | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3513-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.